3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole
Overview
Description
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole: is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring is a four-membered nitrogen-containing ring, while the triazole ring is a five-membered ring containing three nitrogen atoms. The combination of these rings in a single molecule can lead to interesting and potentially useful chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the alkylation of 1,2,4-triazole with alkyl halides in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like THF (tetrahydrofuran). This reaction typically yields alkylated N-1 and N-4 isomers with high regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like DBU and a solvent like THF.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the azetidine ring.
Substitution: Alkylated triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine and triazole rings are known to interact with various biological targets, making this compound a candidate for further investigation in biological assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing azetidine and triazole rings have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the biological activity of other compounds. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.
Uniqueness: 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole is unique due to the combination of both azetidine and triazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties that are not observed in compounds containing only one of these rings .
Properties
IUPAC Name |
3-(azetidin-3-yl)-4-ethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-11-5-9-10-7(11)6-3-8-4-6/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWOTULEULGVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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